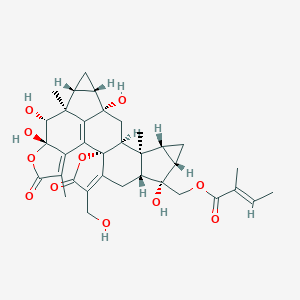

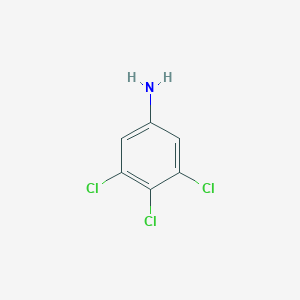

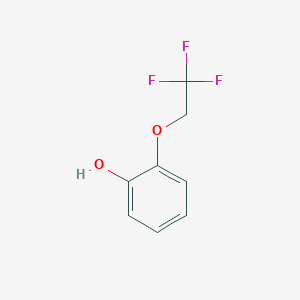

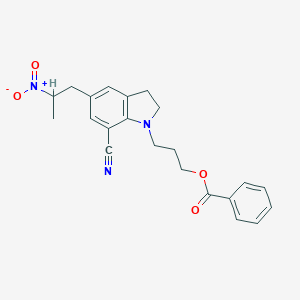

![molecular formula C11H11ClN2S B147709 4-Cloro-7-metil-5,6,7,8-tetrahidro[1]benzotieno[2,3-d]pirimidina CAS No. 137438-23-4](/img/structure/B147709.png)

4-Cloro-7-metil-5,6,7,8-tetrahidro[1]benzotieno[2,3-d]pirimidina

Descripción general

Descripción

The compound 4-Chloro-7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a derivative of the thienopyrimidine family, which is a class of tricyclic compounds that have garnered interest due to their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their synthesis, which can provide insights into the chemical behavior and potential applications of the compound .

Synthesis Analysis

The synthesis of related thienopyrimidine derivatives is described in the papers. For instance, the alkylation of 2-chloro-3, 4, 5, 6, 7, 8-hexahydro benzothieno[2,3-d]pyrimidine leads to various substituted products depending on the alkylating agent used . This suggests that the synthesis of 4-Chloro-7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine could potentially be achieved through a similar alkylation strategy, with a methylating agent providing the 7-methyl group.

Molecular Structure Analysis

The molecular structure of thienopyrimidine derivatives is characterized by a fused ring system that includes a thiophene and a pyrimidine ring. The presence of a chlorine atom and a methyl group in the compound of interest would influence its electronic properties and could affect its reactivity and interaction with biological targets. The papers do not provide specific details on the molecular structure analysis of the exact compound, but the general structure of related compounds is well-established .

Chemical Reactions Analysis

The chemical reactivity of thienopyrimidine derivatives can be inferred from the reactions described in the papers. For example, the 2-chloro-1- or 3-alkylated compounds can be hydrolyzed to yield ketone derivatives, which can then be oxidized to dehydrogenated compounds . This indicates that the compound of interest may also undergo similar transformations, potentially leading to a variety of chemical reactions that could be exploited for further chemical modifications or for enhancing biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyrimidine derivatives are not explicitly detailed in the provided papers. However, the presence of a chloro and a methyl group in the compound of interest would likely affect its lipophilicity, solubility, and overall stability. These properties are crucial for the compound's potential as a pharmaceutical agent, as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. The inhibitory activities against platelet aggregation and hypothermia mentioned for related compounds suggest that the compound of interest may also exhibit significant biological activities .

Aplicaciones Científicas De Investigación

- Aplicación: 4-Cloro-7-metil-5,6,7,8-tetrahidro1benzotieno[2,3-d]pirimidina ha sido investigado por su potencial como fármaco anticancerígeno.

- Evidencia: Los estudios han explorado sus efectos citotóxicos y mecanismos de acción contra las células cancerosas .

- Evidencia: El compuesto 12, un derivado de esta estructura, exhibió efectos inhibidores significativos contra varias cepas bacterianas, incluyendo B. subtilis, E. coli, P. vulgaris y S. aureus .

- Aplicación: 4-Cloro-7-metil-5,6,7,8-tetrahidro1benzotieno[2,3-d]pirimidina sirve como un andamiaje.

- Evidencia: Los investigadores han utilizado el intermedio 6 (relacionado con este compuesto) en protocolos combinatorios para sintetizar diversos compuestos relevantes para la química medicinal .

Agentes Anticancerígenos

Propiedades Antibacterianas

Andamiaje de Química Medicinal

Mecanismo De Acción

Target of Action

The primary targets of 4-Chloro-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine are currently unknown This compound is relatively new and there is limited information available about its specific targets

Mode of Action

The mode of action of 4-Chloro-7-methyl-5,6,7,8-tetrahydro1

Biochemical Pathways

The biochemical pathways affected by 4-Chloro-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine are currently unknown Given the lack of information about its targets and mode of action, it is difficult to predict which pathways might be affected

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Chloro-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine are not well studied. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action. More research is needed to determine these properties.

Result of Action

The molecular and cellular effects of 4-Chloro-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how 4-Chloro-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine interacts with its targets and carries out its functions.

Propiedades

IUPAC Name |

4-chloro-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2S/c1-6-2-3-7-8(4-6)15-11-9(7)10(12)13-5-14-11/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDWARZBRRSRLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC3=C2C(=NC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383115 | |

| Record name | 4-chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137438-23-4 | |

| Record name | 4-chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.